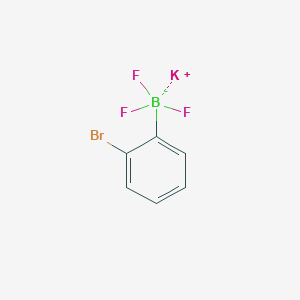
Potassium 2-bromophenyltrifluoroborate
Overview
Description
Potassium 2-bromophenyltrifluoroborate is an organoboron compound with the molecular formula C6H4BBrF3K and a molecular weight of 262.90 g/mol . It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Potassium 2-bromophenyltrifluoroborate can be synthesized through several methods. One common method involves the reaction of 2-bromophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions and yields the desired trifluoroborate salt. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Potassium 2-bromophenyltrifluoroborate is a versatile reagent in organic synthesis. It undergoes various types of reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate. Common reagents include palladium catalysts and bases such as potassium carbonate.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding phenol derivatives.
Reduction Reactions: It can be reduced to form different organoboron compounds, depending on the reagents and conditions used.
Scientific Research Applications
Potassium 2-bromophenyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 2-bromophenyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the boronate group. This complex undergoes transmetalation, where the boronate group is transferred to the palladium catalyst. The palladium then facilitates the coupling of the boronate group with an electrophilic partner, forming a new carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Potassium 2-bromophenyltrifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Potassium 3-bromophenyltrifluoroborate: Similar in structure but with the bromine atom in the meta position.
Potassium 4-bromophenyltrifluoroborate: Similar in structure but with the bromine atom in the para position.
These compounds share similar reactivity patterns but differ in their steric and electronic properties, which can influence their behavior in chemical reactions.
Properties
IUPAC Name |
potassium;(2-bromophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIFTBZXVXXMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635698 | |
| Record name | Potassium (2-bromophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480445-38-3 | |
| Record name | Potassium (2-bromophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-bromophenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


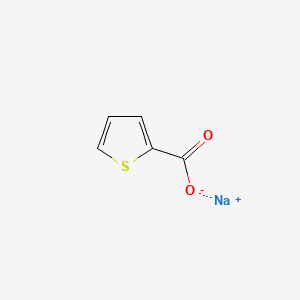
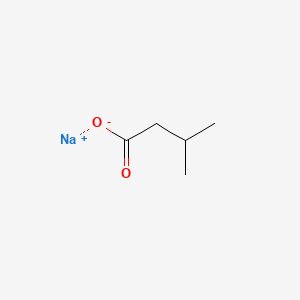
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)
![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)

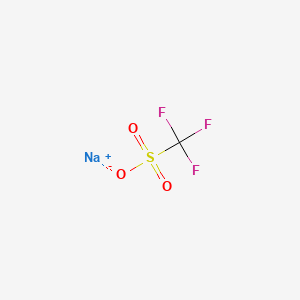
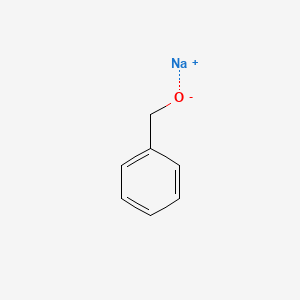
![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
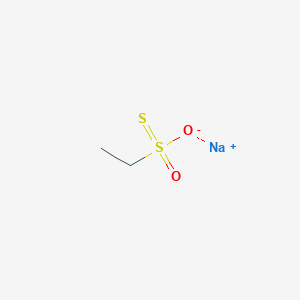

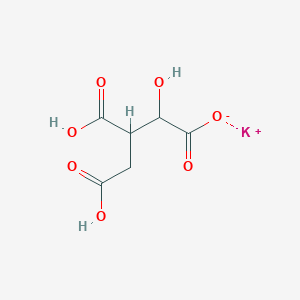
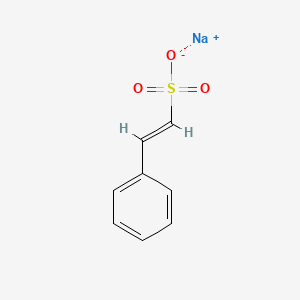
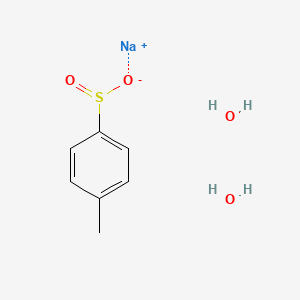
![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B1324494.png)
